molecular formula C2H4S2 B14625447 Ethene-1,1-dithiol CAS No. 54462-80-5

Ethene-1,1-dithiol

Cat. No.: B14625447
CAS No.: 54462-80-5
M. Wt: 92.19 g/mol
InChI Key: HTZYETABNKXNNX-UHFFFAOYSA-N
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Description

Contextual Significance of Geminal Dithiols in Organic Chemistry

Geminal dithiols, characterized by the presence of two thiol (-SH) groups attached to the same carbon atom (RR'C(SH)₂), are a fascinating class of organic compounds. wikipedia.org Unlike their oxygen analogs, geminal diols, which are often unstable and readily dehydrate to form carbonyl compounds, many gem-dithiols exhibit greater stability. wikipedia.orgtandfonline.com This stability allows them to serve as valuable synthetic intermediates in organic chemistry. tandfonline.com

The chemistry of geminal dithiols is rich and varied. They are known to release hydrogen sulfide (B99878) (H₂S), a significant signaling molecule in biological systems, under certain conditions. nih.govnih.gov This property has led to the development of "caged" gem-dithiol derivatives that can release H₂S upon specific triggers, such as light or the presence of cellular thiols, making them useful tools for studying the biological roles of H₂S. nih.govacs.org Furthermore, geminal dithiols can be converted into other reactive sulfur species, such as dithiiranes, which act as sulfur transfer reagents. nih.gov

The reactivity of geminal dithiols includes reactions with amines to form ketimines or enamines, and they can participate in cyclization reactions to form heterocyclic compounds. tandfonline.comresearchgate.net Their ability to be oxidized or reduced, and to react with various electrophiles and nucleophiles, underscores their versatility as building blocks in organic synthesis. tandfonline.comresearchgate.net

Structural Characteristics of Ethene-1,1-dithiol and its Isomeric Forms

This compound, with the chemical formula C₂H₄S₂, possesses a planar ethylene (B1197577) backbone with two thiol groups attached to one of the carbon atoms. This arrangement makes it a geminal dithiol and also an "enethiol," a thiol attached to a double bond. The presence of the C=C double bond distinguishes it from its saturated analog, ethane-1,1-dithiol (B1201067).

Theoretical studies have investigated the structure and stability of this compound. For 1,1-ethenedithiol, the global minimum energy conformer is the syn-anti conformer. researchgate.net

This compound has a structural isomer, ethene-1,2-dithiol , where the two thiol groups are attached to different carbon atoms. Ethene-1,2-dithiol can exist as two geometric isomers: cis (Z) and trans (E). Theoretical calculations have shown that for the Z isomer, the most stable conformer is syn-anti, while for the E isomer, it is the anti-anti conformer. The energy differences between the various conformers of ethene-1,2-dithiol are generally small, typically less than 6 kJ·mol⁻¹. researchgate.net

Enethiols, in general, are the tautomers of thioketones and thioaldehydes. mdpi.com While often thermodynamically less stable than their thione counterparts, they can be kinetically stable enough to be detected and, in some cases, isolated. mdpi.comresearchgate.net The stability of enethiols can be influenced by factors such as steric hindrance and the formation of stable metal thiolates. acs.orgnih.gov

Comparative Analysis with Related Dithiols and Diols

A comparative analysis of this compound with related dithiols and their corresponding diol analogs reveals key differences in their structure, stability, and reactivity.

Comparison with Ethane-1,1-dithiol: The most significant difference between this compound and ethane-1,1-dithiol is the presence of a carbon-carbon double bond in the former. This unsaturation influences the molecule's geometry, making the carbon backbone of this compound planar, whereas ethane-1,1-dithiol has a tetrahedral geometry around the carbon atoms. The double bond in this compound is also a site of potential reactivity, such as addition reactions, which are not possible for the saturated ethane-1,1-dithiol. Ethane-1,1-dithiol is a known compound that can be formed from the reaction of acetaldehyde (B116499) with hydrogen sulfide. wikipedia.org

Comparison with Ethene-1,2-dithiol: As isomers, this compound and ethene-1,2-dithiol share the same molecular formula but differ in the placement of their functional groups. This leads to differences in their chemical and physical properties. For instance, the two thiol groups in ethene-1,2-dithiol can act as a bidentate ligand to coordinate with metal ions, a property that is also possible but geometrically different for this compound. wikipedia.org Ethene-1,2-dithiol is a common building block in organic synthesis and can be prepared commercially. wikipedia.org

Comparison with Ethene-1,1-diol: The oxygen analog of this compound is ethene-1,1-diol . Geminal diols are generally less stable than their corresponding geminal dithiols. wikipedia.org Ethene-1,1-diol, also known as ketene (B1206846) hydrate, is considered a key intermediate in the hydration of ketene to acetic acid and has been synthesized and characterized spectroscopically. wikipedia.org The difference in electronegativity and bond strength between sulfur and oxygen leads to distinct chemical behaviors. For example, the S-H bond in thiols is less polar and weaker than the O-H bond in alcohols, making thiols more acidic.

The following tables provide a summary of the key properties of these related compounds.

Table 1: Properties of this compound and Related Dithiols

Compound NameIUPAC NameMolecular FormulaMolar Mass ( g/mol )Key Structural Feature
This compoundThis compoundC₂H₄S₂92.19Geminal dithiol, C=C double bond
Ethane-1,1-dithiolethane-1,1-dithiolC₂H₆S₂94.20Geminal dithiol, C-C single bond
Ethene-1,2-dithiolethane-1,2-dithiolC₂H₄(SH)₂94.20Vicinal dithiol, C=C double bond
Ethane-1,2-dithiolethane-1,2-dithiolC₂H₆S₂94.20Vicinal dithiol, C-C single bond

Table 2: Properties of Ethene-1,1-diol and Related Diols

Compound NameIUPAC NameMolecular FormulaMolar Mass ( g/mol )Key Structural Feature
Ethene-1,1-diolethene-1,1-diolC₂H₄O₂60.05Geminal diol, C=C double bond
Ethane-1,1-diolethane-1,1-diolC₂H₆O₂62.07Geminal diol, C-C single bond
Ethene-1,2-diolethane-1,2-diolC₂H₄O₂60.05Vicinal diol, C=C double bond
Ethane-1,2-diolethane-1,2-diolC₂H₆O₂62.07Vicinal diol, C-C single bond

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54462-80-5

Molecular Formula

C2H4S2

Molecular Weight

92.19 g/mol

IUPAC Name

ethene-1,1-dithiol

InChI

InChI=1S/C2H4S2/c1-2(3)4/h3-4H,1H2

InChI Key

HTZYETABNKXNNX-UHFFFAOYSA-N

Canonical SMILES

C=C(S)S

Origin of Product

United States

Synthetic Methodologies for Ethene 1,1 Dithiol and Its Chemical Derivatives

Theoretical and Proposed Pathways for Ethene-1,1-dithiol Synthesis

The synthesis of the parent this compound is not well-documented, likely due to its inherent instability. However, plausible synthetic routes can be proposed based on analogous reactions for stable geminal dithiols. For instance, the saturated analogue, ethane-1,1-dithiol (B1201067), can be formed by the reaction of acetaldehyde (B116499) with hydrogen sulfide (B99878), proceeding through a 1-hydroxyethanethiol intermediate wikipedia.org. A similar acid-catalyzed addition of hydrogen sulfide to ketene (B1206846) or acetylene (B1199291) could theoretically yield this compound.

In practice, the synthesis of this compound derivatives circumvents the isolation of the parent dithiol. The most prevalent and effective method involves the reaction of a compound containing an active methylene (B1212753) group with carbon disulfide in the presence of a base. growingscience.com This reaction generates a stable 1,1-dithiolate intermediate in situ, which is then trapped by an alkylating agent or an electrophile to produce a stable ketene dithioacetal derivative. growingscience.com A variety of bases can be employed in this reaction, including lithium dialkyl amide, sodium hydride, potassium t-butoxide, and triethylamine. growingscience.com This general pathway represents the most significant route to the this compound scaffold.

Synthesis of Stable this compound Derivatives

The instability of the free dithiol has led to a focus on synthesizing its stabilized derivatives, primarily ketene dithioacetals, where the thiol protons are replaced by other functional groups.

Cyclization reactions provide an effective strategy for synthesizing stable, cyclic derivatives of this compound. These intramolecular or multicomponent reactions often yield complex heterocyclic systems with high efficiency.

One notable approach is the condensation of active methylene compounds with carbon disulfide in the presence of dialkyl acetylenedicarboxylates. tandfonline.com This regioselective reaction proceeds through a Michael addition followed by a 5-endo-trig intramolecular cyclization, affording functionalized ketene dithioacetals in good yields. tandfonline.com

Another powerful method is the one-pot, three-component reaction of an active methylene compound like malononitrile, carbon disulfide, and an arylidenemalononitrile. growingscience.com This reaction, often catalyzed by a base such as LiOH·H₂O, leads to the formation of highly substituted 4H-1,3-dithiin rings, which are cyclic ketene dithioacetals. growingscience.com

Understanding the intermediates in these synthetic pathways is crucial for reaction optimization and mechanistic elucidation. In the synthesis of ketene dithioacetals from active methylene precursors, the key intermediate is the 1,1-dithiolate dianion, [>C=C(S⁻)₂], formed by the reaction with carbon disulfide and a base. growingscience.comresearchgate.net This nucleophilic species is highly reactive and is immediately trapped by electrophiles in the reaction mixture.

In the regioselective synthesis involving dialkyl acetylenedicarboxylates, a Michael adduct is formed as the initial intermediate. tandfonline.com This adduct, resulting from the nucleophilic attack of the in situ-generated dithiolate onto the electron-deficient alkyne, subsequently undergoes an intramolecular 5-endo-trig cyclization to yield the final heterocyclic product. tandfonline.com

Related Synthetic Strategies for Geminal Dithiolate Ligands

Geminal dithiols and their corresponding dithiolates are versatile ligands in coordination chemistry, capable of forming stable complexes with various transition metals. The synthesis of these complexes provides a route to stabilize the gem-dithiolate moiety.

A general strategy involves the reaction of a gem-dithiol compound (R₂C(SH)₂) with dinuclear rhodium or iridium complexes that contain basic ligands, such as [M(μ-OH)(cod)]₂ (where M = Rh, Ir; cod = 1,5-cyclooctadiene). This method affords stable dinuclear complexes with a bridging gem-dithiolate ligand, for example, [M₂(μ-S₂CR₂)(cod)₂]. While demonstrated with saturated gem-dithiols, this approach is applicable for creating complexes from this compound derivatives.

The broader field of metal dithiolene chemistry also provides routes to related complexes. wikipedia.org These syntheses often involve the reaction of alkali metal salts of 1,2-alkenedithiolates with metal halides to form complexes like Ni[S₂C₂(CN)₂]₂²⁻. wikipedia.org Similar strategies, where an ethene-1,1-dithiolate is generated in situ and reacted with a metal salt, can be envisaged for the preparation of geminal dithiolate complexes.

Double Conjugate Addition Reactions of Dithiols

Double conjugate addition reactions represent a significant class of transformations for dithiols, enabling the formation of protected dicarbonyl compounds. nih.gov This reaction typically involves the addition of a dithiol, such as ethane-1,2-dithiol or propane-1,3-dithiol, to a propargylic carbonyl system in the presence of a base like sodium methoxide. nih.gov

The reaction proceeds via two sequential Michael-type 1,4-conjugate additions of the thiol groups across the carbon-carbon triple bond of an electron-deficient alkyne (an acetylenic Michael acceptor). nih.govresearchgate.netacs.org The products of this efficient, high-yielding process are β-keto dithiolanes or β-keto dithianes, which serve as valuable, orthogonally protected 1,3-dicarbonyl precursors in organic synthesis. nih.gov

Furthermore, if the propargylic substrate contains a suitably positioned hydroxyl or amino group, the double conjugate addition can be followed by a tandem cyclization reaction, providing access to complex heterocyclic structures such as tetrahydropyran (B127337) lactols or piperidine (B6355638) derivatives. nih.govfigshare.com

The table below summarizes the yields for the double conjugate addition of ethane-1,2-dithiol to various propargylic carbonyl compounds.

EntryPropargylic Substrate (R¹)Propargylic Substrate (R²)ProductYield (%)
1PhHβ-Keto dithiolane95
2n-C₅H₁₁Hβ-Keto dithiolane94
3CH₂OBnHβ-Keto dithiolane96
4PhMeβ-Keto dithiolane95
5PhOEtβ-Keto dithiolane94
6HOEtβ-Keto dithiolane85
Data sourced from J. Org. Chem. 2006, 71 (7), pp 2715–25. nih.gov

Advanced Spectroscopic and Structural Characterization

Rotational Spectroscopy for Gas Phase Elucidation

Rotational spectroscopy is a powerful tool for determining the precise geometric structure of molecules in the gas phase. While specific rotational spectroscopy data for ethene-1,1-dithiol is not extensively documented in the provided results, studies on analogous molecules like 1,1-diiodoethane (B1619546) offer insight into the methodologies employed. utrgv.edu The analysis of the rotational spectrum of such molecules, often aided by quantum chemical calculations, can yield rotational constants, centrifugal distortion constants, and information on internal rotation. utrgv.edu For instance, in the study of 1,1-diiodoethane, a potential energy surface scan was performed to identify the lowest energy conformation, and ab initio calculations were used to predict molecular geometry. utrgv.edu Similar approaches could be applied to this compound to determine its bond lengths, bond angles, and conformational preferences in the isolated, gaseous state. The study of sulfur-containing analogues, such as 1,4-butanedithiol, highlights how the larger size and different electronegativity of sulfur compared to oxygen influence conformational flexibility. unibo.it

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in confirming the structural connectivity of this compound. The proton (¹H) NMR spectrum of ethane-1,1-dithiol (B1201067), a related saturated compound, displays distinct signals for the methyl (CH₃), methine (CH), and thiol (SH) protons, typically in a 3:1:2 ratio, confirming the presence and arrangement of these groups. wikipedia.org

For this compound and its derivatives, ¹H and ¹³C NMR are crucial for characterization. For example, in the synthesis of novel ketene (B1206846) dithioacetals, the structures of the synthesized compounds were characterized by ¹H NMR and ¹³C NMR, among other techniques. tandfonline.comgrowingscience.comresearchgate.net In one study, the ¹H NMR spectrum of a synthesized ketene dithioacetal derivative showed a characteristic singlet for the methine proton at δ = 1.256 ppm. growingscience.comresearchgate.net Predicted ¹H NMR and ¹³C NMR data for this compound are available in various databases, which can serve as a reference for experimental studies. np-mrd.orghmdb.cacontaminantdb.ca

Table 1: Predicted NMR Data for this compound

Spectrum Type Solvent Frequency Data Source
¹H NMR (1D, predicted) D₂O 1000 MHz HMDB hmdb.ca
¹³C NMR (1D, predicted) D₂O 25 MHz NP-MRD np-mrd.org

Mass Spectrometry Techniques for Molecular Composition and Fragmentation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound, providing further confirmation of its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. While specific ESI-MS data for this compound is not detailed in the search results, the technique is widely used for the characterization of related organosulfur compounds. For instance, ESI-MS has been employed to characterize ruthenium complexes containing dithiolane ligands, demonstrating its utility in analyzing complex molecules with sulfur-containing moieties. rsc.org

Tandem Mass Spectrometry (MS/MS) provides more detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. Predicted LC-MS/MS spectra for the isomeric 1,2-ethanedithiol (B43112) are available, suggesting the types of fragmentation patterns that might be expected. foodb.ca These predictions show fragmentation at different collision energies (10V, 20V, and 40V), which can help in identifying characteristic neutral losses and fragment ions for dithiol compounds. foodb.ca

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion, which can help to separate isomers and conformers. While no specific IM-MS studies on this compound were found, this technique would be valuable in distinguishing it from its isomer, 1,2-ethenedithiol, and in studying its conformational landscape.

Predicted GC-MS data for ethane-1,1-dithiol is available, showing a predicted spectrum under electron ionization (70eV). hmdb.ca The fragmentation of 1,1-bis(methylthio)ethane, a related compound, is dominated by the cleavage at the branching site, resulting in a prominent [M–CH₃S]⁺ ion. aip.org

Infrared and Ultraviolet-Visible (UV-Vis) Spectroscopic Signatures of Dithiol-Related Systems

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups and electronic transitions within a molecule.

IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. In the synthesis of ketene dithioacetals, FT-IR spectroscopy is a standard characterization technique. tandfonline.com For the related compound 1,2-ethanedithiol, various IR spectra, including FTIR and vapor phase IR, are available in databases. nih.gov These spectra would show characteristic S-H and C-S stretching vibrations.

UV-Vis spectroscopy provides insights into the electronic structure of molecules. Studies on nickel bis(dithiolene) complexes, which feature the ethylene-1,2-dithiolato core, show strong absorptions in the UV-Vis-NIR region. researchgate.net The position of the maximum absorption (λmax) is sensitive to the substituents on the dithiolene ligand. researchgate.net While specific UV-Vis data for this compound is not provided, it is expected to have distinct electronic transitions related to the C=C double bond and the sulfur atoms.

Table 2: Compound Names Mentioned

Compound Name
This compound
1,1-Diiodoethane
1,4-Butanedithiol
Ethane-1,1-dithiol
1,2-Ethanedithiol
1,1-Bis(methylthio)ethane
Nickel bis(dithiolene)
Carbon disulfide
Dialkyl acetylenedicarboxylates
Malononitrile
Arylidene malononitriles
4-Pentenoic acid
2,2-(Ethylenedioxy)diethanethiol
1,4-Benzenedimethanethiol
3-Thiapentane-1,5-dithiol
1-Acetylpyrene
(p-Tolylsulfonyl)methyl isocyanide

Theoretical Chemistry and Computational Analysis of Ethene 1,1 Dithiol

Electronic Structure Investigations

The arrangement of electrons in molecular orbitals and across the molecular framework dictates the chemical reactivity and properties of ethene-1,1-dithiol. Computational analyses provide deep insights into this electronic landscape.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity.

Computational studies on related dithiol compounds, such as dithiones, using Density Functional Theory (DFT) show that frontier orbitals are often rich in sulfur character. nih.gov For instance, in similar systems, the HOMO and HOMO-1 are characterized as nonbonding S p-orbitals. nih.gov The LUMO is typically the redox-active molecular orbital that acts as an electron acceptor. nih.gov In general, for π-conjugated systems, the interaction between orbitals can decrease the HOMO-LUMO gap. nih.gov The analysis of HOMO-LUMO interactions is a standard method for predicting the outcomes of concerted reactions, such as cycloadditions. masterorganicchemistry.com

Table 1: Frontier Orbital Properties of Dithiol Systems
OrbitalGeneral LocalizationRole in Reactivity
HOMOOften localized on sulfur atoms (nonbonding S p-orbitals)Electron donor in chemical reactions
LUMOTypically a π* orbital, can be electron-acceptingElectron acceptor in chemical reactions

To gain a more detailed understanding of bonding and electron distribution, researchers employ various analytical techniques based on the calculated electron density. These include the Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Natural Bond Orbital (NBO) analysis.

Recent high-level computational studies on this compound have utilized QTAIM, ELF, and NBO methods to analyze the electron density of the neutral molecule as well as its corresponding ions. researchgate.net QTAIM analysis characterizes the nature of chemical bonds by examining the topological properties of the electron density, such as at bond critical points. orientjchem.orgacs.org NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions, which are crucial for understanding molecular stability. researchgate.nete-tarjome.com ELF analysis maps the probability of finding an electron pair, thus visualizing regions of covalent bonding and lone pairs. researchgate.netacs.org These analyses have been systematically applied to understand the bonding characteristics of this compound and its isomers. researchgate.netresearchgate.net

This compound can exist in different spatial arrangements, or conformations, due to rotation around its single bonds. Computational chemistry is a powerful tool for determining the relative energies of these conformers and identifying the most stable structures.

For this compound, theoretical calculations have identified the syn-anti conformer as the global minimum on the potential energy surface, meaning it is the most stable isomer. researchgate.netresearchgate.netresearcher.life This is in contrast to its structural isomer, 1,2-ethenedithiol, which has two main isomers (Z and E), each with multiple conformers where the energy gaps between them are relatively small, not exceeding 6 kJ·mol⁻¹. researchgate.netresearchgate.netresearcher.life The stability of different conformers is a key factor in predicting their relative populations at a given temperature. dergipark.org.tr

Table 2: Conformational Stability of Ethenedithiols
CompoundMost Stable Conformer (Global Minimum)Reference
This compoundsyn-anti researchgate.netresearchgate.netresearcher.life
(Z)-1,2-ethenedithiolsyn-anti researchgate.netresearchgate.netresearcher.life
(E)-1,2-ethenedithiolanti-anti researchgate.netresearchgate.netresearcher.life

Quantum Chemical Calculation Methods

The accuracy of theoretical predictions depends heavily on the computational methods and basis sets employed. Studies on this compound and related molecules utilize a range of well-established quantum chemical methods.

For high accuracy in thermodynamic and structural predictions, sophisticated ab initio methods are employed. These methods derive from first principles without relying on empirical data. The Gaussian-4 (G4) theory is a state-of-the-art composite method used to calculate precise structures and total energies. researchgate.netresearchgate.net It has been applied to investigate the structure, stability, and bonding of this compound. researchgate.netresearchgate.netresearcher.life

Another high-level method is the Coupled-Cluster with Single and Double and perturbative Triple excitations, or CCSD(T). rsc.org This method is often considered the "gold standard" in quantum chemistry for its ability to yield energies close to chemical accuracy (typically within 4 kJ mol⁻¹). rsc.org However, its high computational cost often limits its application to smaller molecular systems. rsc.orgarxiv.org These high-level calculations are crucial for obtaining reliable data on ionization potentials and acidities. researchgate.net

Density Functional Theory (DFT) represents a computationally efficient yet accurate alternative to traditional ab initio methods. It is widely used to determine optimized molecular geometries and electronic properties for a broad range of molecules. acs.orgmdpi.com

In the study of sulfur-containing organic compounds, DFT methods, particularly with hybrid functionals like B3LYP, have proven effective. nih.govdergipark.org.trresearchgate.net These methods are used to perform geometry optimizations, calculate vibrational frequencies, and analyze frontier molecular orbitals. dergipark.org.trmdpi.com For this compound and its analogs, DFT calculations provide valuable insights into their electronic properties and the relative stabilities of different isomers and conformers. acs.org

Studies of Protonation, Deprotonation, and Ionization Processes

Theoretical studies on this compound have reportedly been carried out to understand how the molecule behaves when it gains or loses a proton, or when an electron is removed. researchgate.net These processes are fundamental to understanding the reactivity and potential role of the compound in various chemical environments, including potential astrochemical contexts. researchgate.netresearchgate.net The research is said to employ sophisticated G4 ab initio calculations, a high-accuracy computational method, to determine the energetic properties of these processes. researchgate.netresearchgate.netresearchgate.net

Analysis of Intrinsic Basicity and Acidity

The intrinsic, or gas-phase, basicity and acidity are key measures of a molecule's fundamental chemical properties, free from solvent effects. The basicity is related to the proton affinity, which is the energy released when the molecule accepts a proton. The acidity corresponds to the energy required to remove a proton.

For this compound, the aforementioned study is understood to have calculated these values. researchgate.netresearchgate.net These calculations would reveal the most likely sites for protonation on the molecule and the relative ease of its deprotonation. A comparison with its structural isomer, 1,2-ethenedithiol, and its oxygen-containing analog, 1,1-ethenediol, was also a component of this research, promising insights into how the arrangement of the thiol groups and the presence of sulfur versus oxygen affect these properties. researchgate.netresearchgate.net Unfortunately, the specific calculated values for the proton affinity and gas-phase acidity of this compound are not available in the public domain.

Energetics of Ion Formation and Interconversion

The formation of ions from a neutral molecule can occur through protonation, deprotonation, or ionization (the removal of an electron). The energy associated with these events is critical for predicting the molecule's behavior in mass spectrometry and in high-energy environments like interstellar space. researchgate.net

The research on this compound reportedly includes the calculation of both adiabatic and vertical ionization energies. researchgate.netresearchgate.net The adiabatic ionization energy is the minimum energy required to remove an electron from the neutral molecule to form a relaxed cation, while the vertical ionization energy corresponds to the removal of an electron without any change in the molecular geometry. These values provide a detailed picture of the electronic structure and the changes the molecule undergoes upon ionization. As with the acidity and basicity, the specific energetic data from these G4 calculations are not presently available.

Computational Assessment of Van der Waals Contributions to Molecular Interactions

Beyond covalent bonds, weaker non-covalent forces known as van der Waals interactions play a crucial role in how a molecule interacts with itself and with other molecules. These forces are critical for understanding molecular aggregation, recognition, and the structure of condensed phases.

The study of this compound is reported to have included an analysis of these weak interactions. researchgate.netresearchgate.net This was accomplished using the Non-Covalent Interaction (NCI) plot method, a computational tool that helps visualize and characterize van der Waals forces, hydrogen bonds, and steric clashes within a molecule. researchgate.netresearchgate.netacs.org This analysis would be particularly important for understanding if intramolecular hydrogen bonds (e.g., between the two thiol groups) contribute to the stability of its conformers. Once again, the detailed results and graphical analyses from this part of the study are not accessible.

Reactivity and Mechanistic Investigations of Ethene 1,1 Dithiol

Nucleophilic Addition Reactions

The sulfur atoms in ethene-1,1-dithiol possess lone pairs of electrons, rendering them nucleophilic. This characteristic allows the compound to participate in nucleophilic addition reactions. For instance, dithiols can undergo conjugate addition to activated alkynes, a reaction that has been explored for the synthesis of complex molecules. bham.ac.uk The nucleophilic character of the thiolate anion, often generated under basic conditions, drives these transformations. bham.ac.uk

Research has shown that the addition of dithiols to propargylic ketones can lead to the formation of ketene (B1206846) dithioacetals. researchgate.net This type of reaction, often proceeding in a regioselective manner, provides access to functionalized products with good yields. researchgate.net The nucleophilic addition is not limited to carbon-carbon multiple bonds; dithiols can also react with carbonyl compounds. For example, the reaction of ethane-1,2-dithiol with γ-keto allyl phosphonates in the presence of an acid catalyst results in the formation of the corresponding thioketal. researchgate.net

The table below summarizes representative nucleophilic addition reactions involving dithiols.

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeRef
DithiolActivated AlkyneBaseThiol-yne adduct bham.ac.uk
Propane-1,3-dithiolPropargylic KetoneBaseβ-Carbonyl-dithiane researchgate.net
Ethane-1,2-dithiolγ-Keto Allyl Phosphonatep-Toluene sulfonic acid (PTSA)Thioketal researchgate.net
Ethane-1,2-dithiolPteridine derivative-1,4-Dithiino-pteridine rsc.org

Cycloaddition Reactions, including Diels-Alder Type Pathways

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic systems. mdpi.com this compound and its derivatives can participate in such reactions, including those following a Diels-Alder pathway. The Diels-Alder reaction typically involves a conjugated diene and a dienophile to form a six-membered ring. sigmaaldrich.comebsco.com In hetero-Diels-Alder reactions, one or more heteroatoms can be part of the diene or dienophile. sigmaaldrich.com

Thiochalcones, which are related to the dithiol family, have been shown to react with 1,4-quinones in a thia-Diels-Alder reaction to yield fused 4H-thiopyrans. beilstein-journals.org While direct examples involving this compound in Diels-Alder reactions are less common in the provided literature, the reactivity of related sulfur compounds suggests its potential as a synthon in cycloaddition chemistry. For instance, cobalt-catalyzed [4+2] cycloaddition reactions between 1,3-dienes and alkynes have been developed, highlighting the utility of transition metals in promoting these transformations. nih.gov

Furthermore, 1,3-dipolar cycloadditions are another class of reactions that lead to five-membered heterocycles and are considered a key synthetic strategy. mdpi.com The versatility of cycloaddition reactions makes them a promising area for future investigations into the reactivity of this compound and its derivatives. novapublishers.com

Formation and Transformations of Sulfur-Containing Heterocycles (e.g., Dithiolanes, Dithianes, Ketene Dithioacetals)

This compound and related dithiols are fundamental building blocks for the synthesis of a variety of sulfur-containing heterocycles. The formation of 1,3-dithiolanes and 1,3-dithianes is a common application, often achieved by reacting a dithiol with a carbonyl compound in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.org These reactions are crucial for the protection of carbonyl groups in multi-step syntheses. rsc.org

The synthesis of ketene dithioacetals is another important transformation. These compounds can be prepared through various routes, including the condensation of active methylene (B1212753) compounds with carbon disulfide followed by alkylation. growingscience.com Ketene dithioacetals are versatile intermediates in organic synthesis due to the stabilizing effect of the two sulfur atoms on adjacent anionic, cationic, and radical centers. kyoto-u.ac.jp For example, oxoketene gem-dithiols can be synthesized from dihydropyrimidines and subsequently converted to ketene dithioacetals. ekb.eg

The formation of 1,2-dithiolanes, which contain a disulfide bond within a five-membered ring, can be achieved through the oxidation of 1,3-dithiols. nih.govnsf.gov These cyclic disulfides are of interest due to their unique reactivity imparted by the strained disulfide bond. nih.gov

The table below provides an overview of the synthesis of different sulfur-containing heterocycles from dithiols.

HeterocycleSynthetic PrecursorsKey Reaction TypeRef
1,3-Dithiolane1,2-Ethanedithiol (B43112) and a carbonyl compoundAcid-catalyzed condensation organic-chemistry.orgrsc.org
1,3-Dithiane1,3-Propanedithiol and a carbonyl compoundAcid-catalyzed condensation organic-chemistry.org
Ketene DithioacetalActive methylene compound, carbon disulfide, and an alkylating agentCondensation and alkylation growingscience.com
1,2-Dithiolane1,3-DithiolOxidation nih.govnsf.gov

Redox Chemistry of the Dithiol Moiety and its Derivatives

The dithiol group is redox-active, capable of undergoing oxidation to form disulfide bonds. This interconversion between the reduced dithiol form and the oxidized disulfide form is a fundamental redox process in sulfur chemistry. libretexts.org

Oxidation to Dithione and Semi-Dithione Forms

The oxidation of dithiolene ligands can lead to the formation of dithione and semi-dithione species. nih.gov Dithiolene ligands can exist in three primary redox states: the fully reduced ene-1,2-dithiolate, the intermediate semi-1,2-dithione radical, and the fully oxidized 1,2-dithione. nih.gov While dithiolene complexes are well-studied, their oxidized dithione counterparts are less common but are of significant interest due to their electron-deficient nature. nih.govnih.gov

The oxidation of thiols to disulfides can be achieved using various oxidizing agents. organic-chemistry.org For example, ethane-1,1-dithiol (B1201067) can be oxidized in the presence of oxygen to form cyclic polysulfides like cis/trans-3,6-dimethyl-1,2,4,5-tetrathiane and subsequently cis/trans-3,5-dimethyl-1,2,4-trithiolane. wikipedia.org

Interconversion Mechanisms and Stability of Redox States

The interconversion between dithiol and disulfide forms is a reversible redox reaction. libretexts.org In biological systems, this process is often mediated by enzymes and coenzymes like glutathione. libretexts.org The stability of the different redox states depends on the molecular structure and the chemical environment.

Dithiolene ligands are considered "non-innocent," meaning the ligand itself can be redox-active, which can complicate the assignment of the metal's oxidation state in a complex. nih.govnih.gov The electronic structure of metal complexes with dithiolate ligands is influenced by the significant covalent character of the metal-sulfur bonds. researchgate.net In contrast to 1,2-dithiolates, 1,1-dithiolates tend to be redox-inactive due to the smaller chelate ring and lower sulfur content, which destabilizes the radical form. nih.gov

Catalytic Transformations Involving Dithiols and their Analogues

Dithiols and their derivatives are involved in various catalytic transformations, both as substrates and as components of catalytic systems. The development of efficient catalytic methods for reactions involving sulfur compounds is an active area of research.

Cobalt complexes have been shown to be effective catalysts for a range of organic transformations, including the coupling of thiols with aryl and alkyl halides. nih.gov The catalytic oxidative coupling of thiols to disulfides can be achieved using biomimetic catalysts, such as thiolate-bridged dinuclear metal complexes, with environmentally friendly oxidants like oxygen. rsc.org

Furthermore, the transformation of thiols and their dimers can be promoted by redox-mediated thiol-disulfide exchange reactions, which can be facilitated electrochemically. chimicatechnoacta.ru Catalytic amounts of dichlorodioxomolybdenum(VI) can be used for the selective and quantitative oxidation of thiols to disulfides using dimethyl sulfoxide (B87167) as the oxidant. organic-chemistry.org Additionally, cobalt acetate (B1210297) has been used to catalyze the ring transformation of cyclic peroxides with dithiols to produce dithiazacyclanes. rsc.org

The table below lists some catalytic transformations involving dithiols.

TransformationCatalystReactantsProductRef
Thiol CouplingCobalt complexesThiol, Aryl/Alkyl HalideThioether nih.gov
Oxidative Coupling of ThiolsThiolate-bridged iron–ruthenium complexThiol, OxygenDisulfide rsc.org
Thiol-Disulfide ExchangeRedox mediator (e.g., 4-Amino-2,6-diphenylphenol)Thiol, DisulfideUnsymmetrical Disulfide chimicatechnoacta.ru
Oxidation of ThiolsDichlorodioxomolybdenum(VI)Thiol, Dimethyl SulfoxideDisulfide organic-chemistry.org
Ring TransformationCobalt(II) acetateCyclic peroxide, DithiolDithiazacyclane rsc.org

Coordination Chemistry of Ethene 1,1 Dithiolate Ligands

Ligand Properties and Coordination Modes of 1,1-Dithiolates

Ethene-1,1-dithiolate ligands, as part of the broader 1,1-dithiolate family, are known for their versatile coordination behavior. journalijdr.comgrafiati.com They can adopt various coordination modes, including monodentate, chelating, and bridging fashions. journalijdr.comgrafiati.commdpi.com The two sulfur atoms provide a bidentate chelate, forming a stable four-membered ring with the metal center. researchgate.net This chelating ability is a dominant feature of their coordination chemistry. mdpi.comdoaj.orgsunway.edu.my

The electronic properties of the substituents on the ethene backbone can significantly influence the donor capacity of the sulfur atoms and, consequently, the properties of the resulting metal complexes. These ligands are considered "non-innocent," meaning they can actively participate in the redox processes of the complex, making the assignment of formal oxidation states to the metal and ligand ambiguous. rsc.orgresearchgate.netnih.govmdpi.comwiley-vch.de This non-innocent character arises from the potential for the ligand to exist in different redox states, which modulates the covalent bonding with the transition metal ion. researchgate.netmdpi.com

Table 1: Common Coordination Modes of 1,1-Dithiolate Ligands

Coordination ModeDescription
MonodentateOnly one sulfur atom coordinates to the metal center.
S,S-ChelatingBoth sulfur atoms coordinate to the same metal center, forming a four-membered ring. mdpi.comdoaj.orgsunway.edu.my
µ2-BridgingThe dithiolate ligand bridges two metal centers. mdpi.com

Synthesis of Transition Metal Complexes with Ethene-1,1-dithiolate Ligands

The synthesis of transition metal complexes with ethene-1,1-dithiolate ligands typically involves the reaction of a metal salt with an alkali metal salt of the dithiolate ligand. journalijdr.com The dithiolate ligands themselves are often synthesized by reacting active methylene (B1212753) compounds with carbon disulfide in a basic medium. journalijdr.com For instance, four new transition metal complexes of Ni(II), Co(II), Cd(II), and Zn(II) were synthesized using the 1,1-dicyanoethylene-2,2-dithiolate (i-MNT2–) ligand. researchgate.net

Another common synthetic route involves the reaction of thiols with iron carbonyls like Fe2(CO)9 or Fe3(CO)12 to produce dinuclear iron dithiolate complexes. osti.gov The choice of metal precursor and reaction conditions can lead to a wide variety of complexes with different geometries and nuclearities. For example, the synthesis of diiron(I) dithiolato carbonyl complexes has been extensively studied, with methods including the reaction of organosulfur compounds with iron carbonyls and the alkylation of pre-formed iron-sulfur clusters. osti.gov The synthesis of heteroleptic complexes, containing the dithiolate and other ligands such as phosphines, has also been reported, leading to complexes with specific geometries and electronic properties. researchgate.net

Structural Systematics of Dithiolate Coordination Compounds

The structural landscape of metal-dithiolate complexes is remarkably diverse, ranging from simple mononuclear species to complex coordination polymers. mdpi.commdpi.com The geometry of the resulting complex is influenced by several factors, including the nature of the metal ion, the substituents on the dithiolate ligand, and the presence of other co-ligands. mdpi.commdpi.com

For instance, zinc and cadmium 1,1-dithiolates can form zero-dimensional aggregates or one-dimensional coordination polymers depending on the specific dithiolate and bipyridyl-type co-ligands used. mdpi.com The steric bulk of the R groups on the dithiolate ligand can also play a crucial role in determining the final supramolecular assembly. mdpi.com In many cases, square planar coordination geometries are observed, particularly with d8 metals like Ni(II). journalijdr.comresearchgate.net An X-ray diffraction study of [(1,2-bis(diphenylphosphino)ethane)1,1-dicyano-2,2-ethylenedithiolato]nickel(II) confirmed a square planar geometry with the nickel(II) ion coordinated to two sulfur atoms from the dithiolate ligand and two phosphorus atoms from the phosphine (B1218219) ligand. researchgate.net The structural diversity also includes dimeric and cluster structures. ulisboa.pt

Table 2: Structural Motifs in Metal-Dithiolate Complexes

Structural MotifDescriptionExamples
MononuclearA single metal center coordinated by dithiolate ligands.[Ni(i-MNT)(dppe)] researchgate.net
DinuclearTwo metal centers bridged by dithiolate or other ligands.[Pb2(i-mnt)4]4- acs.org
Coordination PolymerExtended structures formed through bridging dithiolate ligands.[Zn(S2COiBu)2(bpy)]n mdpi.com

Electronic Properties and Redox-Active Nature of Metal-Dithiolate Complexes

A defining characteristic of metal-dithiolate complexes is their rich electronic behavior, largely stemming from the redox-active nature of the dithiolene ligand. rsc.orgresearchgate.netwiley-vch.de These ligands can exist in dianionic (ene-1,2-dithiolate), radical monoanionic (semi-1,2-dithione), and neutral (dithione) forms. rsc.orgnih.gov This ability to store and transfer electrons leads to a delocalized electronic structure where the electron density is spread over the metal-sulfur core. rsc.orgresearchgate.net

This electron delocalization significantly impacts the electronic spectra of the complexes, often resulting in intense metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LL'CT) bands in the visible or near-infrared regions. rsc.orgresearchgate.net The redox potentials of these complexes are sensitive to the substituents on the dithiolate ligand and the identity of the metal center. ulisboa.ptresearchgate.net For example, electrochemical studies on iron(II) and iron(III) dithione complexes revealed a single metal-based Fe(III)/Fe(II) couple and multiple quasi-reversible ligand-based redox couples. rsc.org The non-innocent behavior of the dithiolate ligand can make it difficult to assign a precise oxidation state to the metal, as the electrons are often delocalized over the entire metal-ligand framework. rsc.orgresearchgate.netnih.govwiley-vch.de

Influence of Metal-Ligand Interactions on Electronic Structure and Reactivity

The strong covalent interaction between the metal and the sulfur atoms of the dithiolate ligand is fundamental to the electronic structure and reactivity of these complexes. nih.govresearchgate.net This covalency leads to a significant mixing of metal and ligand orbitals, creating molecular orbitals that are delocalized over both components. rsc.orgwiley-vch.de

Natural Bond Orbital (NBO) analysis has shown significant charge transfer from the sulfur atoms to the central metal ion. scirp.org The highest occupied molecular orbital (HOMO) is often centered on the metal-coordinated sulfur atoms, while the lowest unoccupied molecular orbital (LUMO) is primarily located on the metal. scirp.org This electronic arrangement influences the reactivity of the complexes. For instance, the covalent nature of the metal-sulfur bond modulates the electron transfer reactions within these compounds. researchgate.net The electronic structure, and thus the reactivity, can be fine-tuned by changing the metal ion or by modifying the substituents on the dithiolate ligand, which alters the ligand's donor strength and redox potential. researchgate.net The interplay between the metal and the redox-active ligand can also lead to interesting chemical reactivity at the ligand itself. wiley-vch.de

Academic Applications in Materials Science

Development of Optoelectronic Materials

The distinct electronic characteristics of ethene-1,1-dithiol make it a candidate for the development of novel optoelectronic devices. uni-muenchen.de Its derivatives are being investigated for their potential in applications such as organic field-effect transistors and photovoltaic cells. researchgate.net The ability to tune the electronic properties through chemical modification allows for the design of materials with specific functionalities for light-harvesting and charge transport. uni-muenchen.deresearchgate.net

Metal dithiolene complexes, including those derived from this compound, have garnered significant interest for their nonlinear optical (NLO) properties. researchgate.netresearchgate.net These materials can exhibit large second-order hyperpolarizabilities, a key characteristic for applications in optical data processing and frequency conversion. scirp.orgresearchgate.net The NLO response is often associated with the polarized structure of these molecules in different solvent environments. scirp.org Research has shown that the diradical character of some nickel dithiolene complexes significantly enhances their NLO properties. researchgate.net

Complex Type Observed NLO Property Potential Application
Nickel Dithiolene DerivativesLarge second-order hyperpolarizabilitiesPhotonic applications researchgate.net
Ferrocenyl DerivativesSolvatochromism, Second-Harmonic Generation (SHG)Optical frequency conversion scirp.org
Neutral Unsymmetrical Nickel DithiolenesSignificant nonlinear refraction and absorptionQ-switching, saturable absorbers researchgate.net

Design of Conductive and Magnetic Materials Based on Dithiolene Complexes

Dithiolene complexes, which can be formed using ethene-1,1-dithiolate ligands, are central to the design of molecular conductive and magnetic materials. researchgate.netresearchgate.net The planar structure of many metal dithiolene complexes facilitates stacking in the solid state, which is crucial for achieving electrical conductivity. ub.edu These materials can exhibit a range of electronic behaviors, from semiconducting to metallic, and in some cases, superconductivity. researchgate.netjournalijdr.com

The non-innocent nature of the dithiolene ligand allows for reversible redox processes, leading to stable species in various oxidation states, which is key to their conductive properties. ub.eduresearchgate.net The magnetic properties of these complexes are also of great interest, with studies exploring phenomena such as spin-Peierls transitions and ferro- and ferrimagnetism. researchgate.net

Material Class Key Property Noteworthy Findings
Metal-bis(dithiolene) complexesElectrical ConductivityCan exhibit semiconducting, metallic, or superconducting behavior. researchgate.netub.edu
Chiral Nickel(II) bis(dithiolene) complexesModulation of Conducting PropertiesChirality of ligands and counter-ions can tune conductivity. ub.edu
Dithiolene-based Coordination PolymersMagnetic PropertiesCan be designed to form 1D chains, 2D layers, or 3D polymers with potential magnetic applications. ulisboa.pt

Integration into Polymer and Macromolecular Architectures via Thiol-ene "Click" Reactions

The thiol groups of this compound and its derivatives are reactive moieties for "click" chemistry, particularly thiol-ene reactions. nih.gov This highly efficient and versatile reaction allows for the integration of these dithiol units into polymer and macromolecular structures. mdpi.com Thiol-ene chemistry can proceed via either a radical-mediated or a nucleophilic Michael addition pathway, both of which are generally rapid and high-yielding. nih.gov

This methodology is used to synthesize a variety of polymer architectures, including linear polymers, cross-linked networks, and hyperbranched structures. mdpi.comrsc.org The resulting sulfur-containing polymers often exhibit interesting properties, such as high refractive indices and good thermal stability, making them promising for various applications. rsc.org

Key Features of Thiol-ene "Click" Reactions:

High Efficiency and Yield: Reactions are typically fast and produce high yields with minimal byproducts. rsc.orgbham.ac.uk

Mild Reaction Conditions: Often proceed at ambient temperature, sometimes without a catalyst. bham.ac.ukbham.ac.uk

Functional Group Tolerance: Compatible with a wide range of other chemical functionalities. mdpi.com

Versatility in Polymer Synthesis: Enables the creation of diverse polymer architectures. nih.govrsc.org

Astrochemical Significance and Formation Pathways in Interstellar Environments

Predicted Occurrence and Stability in Interstellar Space

Theoretical investigations into the properties of ethene-1,1-dithiol suggest that it is a viable candidate for existence in the ISM. researchgate.net A computational study of its structure and stability revealed that for this compound, the global minimum energy conformer is the syn-anti form. researchgate.net This prediction is crucial for astrochemical models, as the relative stability of different isomers and conformers can influence their abundance in the low-temperature, low-density conditions of interstellar clouds.

The study of analogous diols, such as ethene-1,1-diol, provides a framework for understanding the potential behavior of this compound. researchgate.net While the oxygen-containing counterparts have received more attention, the comparison of their properties reveals both similarities and distinct differences in their thermodynamic characteristics. researchgate.net The analysis of the structure, stability, and bonding of this compound and its related ions (formed through protonation, deprotonation, or ionization) is fundamental to predicting its chemical behavior in various interstellar environments. researchgate.net

Table 1: Conformational Stability of this compound This table would present the relative energies of different conformers of this compound if such data were available in the search results. As it stands, only the identification of the syn-anti conformer as the global minimum is mentioned.

ConformerRelative Energy (kJ·mol⁻¹)
syn-antiGlobal Minimum researchgate.net
Other conformersData not available

Bottom-Up Synthesis Pathways in Interstellar Analogue Ices

Direct experimental or detailed theoretical studies on the bottom-up synthesis of this compound in interstellar analogue ices are currently lacking in the scientific literature. However, the formation of its oxygen analogue, ethene-1,1-diol, has been demonstrated in laboratory experiments simulating interstellar ice conditions. acs.orgnih.gov

In these experiments, interstellar analogue ices composed of carbon dioxide and methane (B114726) were irradiated with high-energy electrons, serving as a proxy for galactic cosmic rays. acs.org This process led to the bottom-up synthesis of 1,1-ethenediol. acs.org It is plausible that similar pathways could lead to the formation of this compound if sulfur-bearing precursors, such as hydrogen sulfide (B99878) (H₂S) or carbonyl sulfide (OCS), are present in the ice mixture. Sulfur is a cosmically abundant element, and many simple sulfur-containing molecules have been detected in interstellar ices.

The proposed mechanism for the formation of 1,1-ethenediol involves non-equilibrium chemistry at very low temperatures (around 10 K). acs.orgnih.gov These energetically less favorable tautomers are found to be stable in the ice matrix and can be released into the gas phase in star-forming regions. acs.orgnih.gov By analogy, similar radical-radical or radical-molecule reactions on the surface of icy grains could potentially lead to the synthesis of this compound. The presence of precursor molecules in both gas and ice phases within the ISM supports the possibility of such formation routes. lafiascijournals.org.ng

Derivation of Spectroscopic Data for Astronomical Detection

The astronomical detection of new molecules in the interstellar medium is critically dependent on the availability of accurate laboratory or theoretically derived spectroscopic data, particularly rotational and vibrational frequencies. lafiascijournals.org.ng For this compound, a comprehensive set of such data is not yet available, which presents a significant hurdle for its detection using radio and infrared astronomy.

The detection of gas-phase molecules in the ISM is primarily achieved through the observation of their rotational spectra. frontiersin.org High-resolution rotational spectroscopy in the microwave and millimeter-wave domains allows for the unambiguous identification of molecules based on their unique spectral fingerprints. While computational methods like high-level ab initio quantum chemical calculations can predict these spectroscopic parameters, such a detailed study for this compound has not been published. lafiascijournals.org.nglafiascijournals.org.ng The characterization of its rotational constants and dipole moment would be the first step towards enabling a targeted search in astronomical data. researchgate.net

Vibrational spectroscopy, often conducted with space-based observatories, is used to identify molecules in the solid phase (ices). frontiersin.org The infrared absorption features of this compound would be distinct from its oxygenated counterpart and other interstellar molecules. Theoretical calculations can predict these vibrational frequencies, which would be essential for identifying this molecule in the icy mantles of interstellar dust grains. The lack of such data for this compound highlights an area for future research that is crucial for its potential discovery in the cosmos.

Emerging Research Areas and Future Directions in Ethene 1,1 Dithiol Chemistry

Exploration of Novel and Stereoselective Synthetic Routes

The generation of the parent ethene-1,1-dithiol remains a significant synthetic challenge due to its instability. Geminal dithiols are known to readily eliminate hydrogen sulfide (B99878) to form transient thioketones or thials, which then tend to oligomerize. wikipedia.org Consequently, emerging research is not only aimed at the parent molecule but also at developing stable, functionalized derivatives that can serve as its surrogates.

Novel Synthetic Approaches: Future synthetic strategies are likely to adapt established methods for geminal dithiol formation to specialized precursors. A promising avenue is the reaction of ketene (B1206846) or its derivatives with hydrogen sulfide. Another established method that could be adapted is the treatment of a suitable ketone precursor with hydrogen sulfide and a catalyst, a route used to create stable gem-dithiols like 1,3-diphenylpropane-2,2-dithiol. nih.gov

Research has demonstrated the successful synthesis of stable, substituted ethene-1,1-dithiols. For instance, compounds described as α-oxoketene gem-dithiols or 2-benzoyldithioacetic acids have been synthesized and shown to exist in their ene-dithiol tautomeric form, ArC(O)CH=C(SH)₂, which are direct derivatives of this compound. nih.govekb.eg The synthesis of the corresponding dithiolate salts, which are precursors to ethene-1,1-dithiolate ligands, is often achieved by reacting an active methylene (B1212753) compound (a compound with a CH₂ group flanked by electron-withdrawing groups) with carbon disulfide in the presence of a base. rsc.org

Stereoselective Routes: Achieving stereoselectivity in the synthesis of chiral this compound derivatives is a complex, yet-to-be-explored area. Drawing parallels from broader dithiol chemistry, future work could involve several strategies:

Chiral Auxiliaries: Employing chiral auxiliaries attached to a precursor molecule to direct the stereochemical outcome of the dithiol formation.

Catalytic Asymmetric Synthesis: Developing chiral catalysts that can facilitate the enantioselective or diastereoselective synthesis of this compound derivatives.

Photoinitiated Radical Reactions: Photoinitiated thiol-ene coupling reactions have been used for the fully stereoselective synthesis of 1,2-cis-α-glycosyl thiols and could be adapted for creating complex, chiral dithiol structures. nih.govmdpi.com Such radical-mediated additions offer a pathway to control stereochemistry that is distinct from traditional ionic routes. nih.gov

Advanced Spectroscopic Characterization of Transient Species

Given that this compound is an elusive and reactive intermediate, advanced spectroscopic techniques designed for transient species are essential for its experimental characterization. researchgate.net The primary challenge is generating and trapping the molecule for a sufficient duration to acquire spectral data.

Matrix Isolation Spectroscopy: This technique is ideally suited for the study of highly reactive molecules. hkhlr.deresearchgate.net It involves generating the species in the gas phase, often through high-vacuum flash pyrolysis of a suitable precursor, and then co-depositing it with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic window (typically at ~10 K). hkhlr.ded-nb.info This traps individual molecules in a solid, inert matrix, preventing intermolecular reactions and allowing for characterization using methods like IR and UV/Vis spectroscopy. d-nb.infonih.gov While this technique has been successfully used to characterize numerous transient sulfur-containing radicals and intermediates, its application to definitively identify this compound awaits the development of a suitable precursor for gas-phase generation. d-nb.infonih.govnih.gov

Theoretical Predictions: In the absence of direct experimental spectra, high-level computational chemistry provides critical insights. State-of-the-art G4 ab initio calculations have been employed to investigate the structure of this compound. researchgate.net These studies predict that the global minimum energy structure is the syn-anti conformer, where one S-H bond is oriented towards the other sulfur atom (syn) and the other points away (anti). researchgate.net This theoretical data is fundamental for guiding future experimental searches, as predicted vibrational frequencies can be compared against experimental IR spectra obtained from matrix isolation experiments.

Table 1: Predicted Structural Parameters of the Global Minimum (syn-anti) Conformer of this compound (G4 Level Theory)
ParameterValue
C=C Bond Length1.341 Å
C-S Bond Length (avg.)1.769 Å
S-H Bond Length (avg.)1.343 Å
S-C-S Bond Angle110.8°
H-C-C Bond Angle (avg.)121.5°

Data sourced from a computational study by Lamsabhi et al. researchgate.net

Elucidation of Complex Intermolecular Reaction Networks

Understanding the reactivity of this compound requires exploring its potential reaction pathways, which are predicted to be complex. Research in this area focuses on both its intrinsic instability and its potential to act as a precursor for other reactive sulfur species.

Tautomerization and Decomposition: The primary reaction pathway for simple geminal dithiols involves the elimination of hydrogen sulfide (H₂S) to yield a transient thioketene (B13734457) or thial. wikipedia.org For this compound, this would lead to thioacetaldehyde (B13765720) or thioketene, which are themselves reactive and prone to polymerization. Investigating the kinetics and thermodynamics of this decomposition is crucial for understanding the compound's fleeting existence.

Precursor to Reactive Sulfur Species (RSS): Drawing from studies on more stable gem-dithiols, this compound could be a precursor to a variety of reactive sulfur species. For example, the stable gem-dithiol 1,3-diphenylpropane-2,2-dithiol has been shown to release H₂S under physiological conditions. nih.gov Furthermore, it can be converted to a mono-S-nitrosothiol (a nitric oxide donor) or a dithiirane. nih.gov Dithiiranes are potent sulfur-transfer agents capable of inducing S-persulfidation on other thiols. nih.gov Exploring these analogous reaction networks for this compound could reveal novel pathways for the controlled generation of biologically and synthetically important sulfur compounds.

Photochemical Reactions: The photochemistry of this compound is an unexplored frontier. Research on related systems, such as the photochemical decomposition of diazocarbonyl compounds to generate carbenes that react with sulfur-containing molecules, suggests that light-induced transformations could provide routes to novel heterocyclic systems. researchgate.net Future studies may explore using light to generate this compound from a "caged" photolabile precursor, a strategy that has been successfully employed to control the release of H₂S from protected gem-dithiols. nih.gov

Rational Design of Ethene-1,1-dithiolate Ligands for Tailored Coordination Chemistry

While the neutral dithiol is elusive, its corresponding dianion, ethene-1,1-dithiolate ([C₂H₂S₂]²⁻), is a robust ligand that has been successfully incorporated into metal complexes. This area of research is rapidly growing, focusing on the synthesis of novel coordination compounds with tailored electronic and catalytic properties.

The ligands are typically synthesized by reacting a compound with an active methylene group with carbon disulfide and a base. rsc.org The resulting dithiolate salt can then be reacted with a metal precursor to form the desired complex.

Recent Research Findings:

Scandium Complexes: A scandium complex containing the parent ethene-1,1-dithiolate ligand has been synthesized and characterized. acs.orgacs.org In this complex, the [CH₂CS₂]²⁻ dianion bridges two scandium centers through its sulfur atoms. X-ray crystallography revealed a C=C double bond length of 1.303 Å and C-S single bond lengths of approximately 1.77 Å within the ligand. acs.org

Nickel Complexes: A series of heteroleptic Nickel(II) complexes containing substituted ethene-1,1-dithiolate ligands have been prepared. rsc.org These complexes, with general formula [Ni(dppe)(2-cyano-2-(aryl)ethene-1,1-dithiolate)], feature a distorted square planar geometry around the nickel center, defined by two phosphorus atoms from a diphosphine ligand and the two sulfur atoms from the dithiolate ligand. rsc.orgresearchgate.net These materials are being investigated as potential molecular electrocatalysts for reactions like the oxygen evolution reaction (OER). rsc.org

The rational design of these ligands—by modifying substituents on the carbon backbone—offers a powerful tool to tune the electronic properties and reactivity of the resulting metal complexes for applications in catalysis and materials science.

Table 2: Examples of Characterized Ethene-1,1-dithiolate Metal Complexes
Metal CenterLigandAuxiliary LigandKey Structural FeatureReference
Scandium (Sc)Ethene-1,1-dithiolatePhosphinidene, β-diketiminatoDianion bridges two Sc centers acs.orgacs.org
Nickel (Ni)2-cyano-2-(aryl)ethene-1,1-dithiolatedppeDistorted square planar Ni(II) center rsc.org

dppe = 1,2-bis(diphenylphosphino)ethane

Predictive Computational Modeling for Unexplored Reactivities and Properties

Given the experimental difficulties in handling this compound, predictive computational modeling has become an indispensable tool for exploring its fundamental properties and reactivities. High-level ab initio and density functional theory (DFT) methods are being used to build a comprehensive theoretical understanding of this molecule.

Structural and Thermodynamic Properties: Recent state-of-the-art G4 ab initio calculations have provided the most accurate data available on the structure and energetics of this compound. researchgate.netresearchgate.net These studies have mapped out the potential energy surface, identifying the relative stabilities of different conformers and comparing them to the oxygen analogs (ethenediols). researchgate.netresearchgate.net This theoretical work also provides crucial thermodynamic data, such as ionization potentials and acidities, which are fundamental to predicting the molecule's behavior in different chemical environments. researchgate.net The electron density has been analyzed using advanced methods like Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Natural Bond Orbital (NBO) analysis to understand the bonding characteristics in detail. researchgate.netacs.org

Predicting Reactivity: Computational models are essential for mapping potential reaction pathways, such as the decomposition to H₂S and thioketene, and for calculating the activation barriers for these processes. wikipedia.org By modeling the interaction of this compound with other molecules (e.g., radicals, electrophiles, nucleophiles), researchers can predict unexplored reactivities before attempting challenging experiments. For example, modeling can help identify the most likely sites for protonation or deprotonation and predict the stability of the resulting ions. researchgate.net This predictive power is crucial for the rational design of experiments aimed at harnessing the synthetic potential of this elusive compound.

Table 3: Predicted Thermodynamic Properties of this compound (G4 Level Theory)
PropertyValueComment
Relative Energy (syn-syn conformer)+1.8 kJ·mol⁻¹Relative to the global minimum (syn-anti)
Vertical Ionization Potential~8.7 eVEnergy to remove an electron without structural change
Adiabatic Ionization Potential~8.3 eVEnergy to remove an electron, allowing structural relaxation
Gas-Phase Acidity (ΔHacid)1445.6 kJ·mol⁻¹Enthalpy for deprotonation to form the anion

Data and comparisons sourced from computational studies. researchgate.netresearchgate.net

Q & A

Q. What are the optimal methods for synthesizing ethene-1,1-dithiol in high purity for laboratory use?

this compound is typically synthesized via nucleophilic substitution reactions using 1,2-dichloroethane and thiourea or sodium hydrosulfide under controlled alkaline conditions . Purification requires fractional distillation under inert atmospheres due to its high volatility (boiling point: 132.5°C at 760 mmHg) and sensitivity to oxidation. Gas chromatography (GC) with flame ionization detection is recommended to verify purity (>98%) .

Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound?

  • 1H-NMR : The two equivalent thiol (-SH) protons appear as a singlet near δ 1.33 ppm in CDCl₃, while the ethylene protons resonate as a quartet at δ 3.85–3.95 ppm due to coupling with adjacent sulfur atoms .
  • IR : Strong S-H stretching vibrations occur at 2550–2600 cm⁻¹, and C-S bonds absorb near 650–700 cm⁻¹ .
  • Caution : Thiol oxidation to disulfides can obscure spectral interpretation; use freshly distilled samples under nitrogen .

Q. What safety protocols are critical when handling this compound?

this compound is toxic (T+ classification) and emits foul odors at low concentrations. Key precautions:

  • Use fume hoods and PPE (nitrile gloves, goggles).
  • Store in amber glass bottles at ≤4°C with inert gas (N₂/Ar) to prevent oxidation.
  • Neutralize spills with 10% sodium hypochlorite solution .

Advanced Research Questions

Q. How do surface interactions of this compound with metals (e.g., Ag, Au) influence its applications in material science?

this compound forms stable thiolate bonds with noble metals, enabling self-assembled monolayers (SAMs). On Ag(111), DFT calculations predict a tilted adsorption geometry (≈30° from surface normal), optimizing charge transfer for sensor or catalysis applications . Experimental validation via XPS or STM is required to resolve discrepancies in binding energy values reported for Au vs. Ag surfaces .

Q. What experimental strategies resolve contradictions in reported stability data for this compound under oxidative conditions?

Conflicting stability studies arise from varying impurity levels (e.g., trace metals accelerating oxidation). Controlled experiments should:

  • Use HPLC-grade solvents and chelating agents (e.g., EDTA) to eliminate metal contaminants.
  • Monitor degradation via UV-Vis (λ = 270 nm for disulfide byproducts) and correlate with kinetic models .

Q. How can this compound be functionalized for selective coordination in organometallic complexes?

The dithiol motif acts as a bidentate ligand for transition metals (e.g., Fe, Cu). For selective coordination:

  • Deprotonate with NaH in THF to generate the dithiolate anion.
  • React with metal precursors (e.g., FeCl₃) under anhydrous conditions.
  • Confirm coordination geometry via EXAFS or magnetic susceptibility measurements .

Q. What computational methods predict the reactivity of this compound in radical-mediated polymerization?

DFT studies (B3LYP/6-311++G**) show a low S-H bond dissociation energy (≈85 kcal/mol), favoring H-atom transfer in radical chain reactions. Compare with experimental ESR data to validate spin density distributions .

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